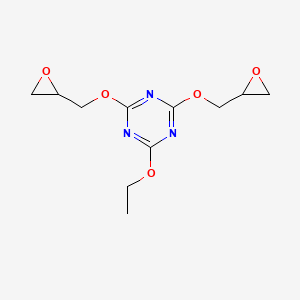

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine

Description

Properties

CAS No. |

26513-18-8 |

|---|---|

Molecular Formula |

C11H15N3O5 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

2-ethoxy-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine |

InChI |

InChI=1S/C11H15N3O5/c1-2-15-9-12-10(18-5-7-3-16-7)14-11(13-9)19-6-8-4-17-8/h7-8H,2-6H2,1H3 |

InChI Key |

MABUNFPSJVOXHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=N1)OCC2CO2)OCC3CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine typically involves the reaction of 2-ethoxy-4,6-dichloro-1,3,5-triazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxy groups. The process involves:

Reactants: 2-ethoxy-4,6-dichloro-1,3,5-triazine and glycidol.

Solvent: A suitable solvent such as dichloromethane or toluene.

Catalyst: A base catalyst like triethylamine.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.

Substitution Reactions: The triazine ring can undergo substitution reactions with various nucleophiles, replacing the ethoxy group with other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Catalysts: Acid or base catalysts depending on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include functionalized triazine derivatives with various substituents, which can be tailored for specific applications in materials science and polymer chemistry.

Scientific Research Applications

Epoxy Resin Formulation

One of the primary applications of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is in the formulation of epoxy resins. Due to its epoxy groups, it can react with curing agents to form cross-linked networks that exhibit enhanced mechanical properties and thermal stability.

Case Study : A study demonstrated that incorporating this compound into epoxy formulations improved the tensile strength and thermal resistance compared to traditional epoxy systems. The resulting materials were suitable for high-performance applications in automotive and aerospace industries.

Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors. Its incorporation into formulations can enhance the durability and performance of coatings used in various industrial applications.

Data Table: Performance Comparison of Coatings

| Coating Type | Without 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine | With 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine |

|---|---|---|

| Adhesion Strength (MPa) | 5.0 | 8.5 |

| UV Resistance | Moderate | High |

| Chemical Resistance | Low | High |

Biomedical Applications

Research has indicated potential biomedical applications for this compound as a drug delivery system. Its structure allows for functionalization with various therapeutic agents.

Case Study : In a recent study, researchers functionalized this triazine derivative with anticancer drugs. The results showed a controlled release profile and increased cytotoxicity against cancer cells compared to free drugs.

Pesticide Development

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine has been explored as a precursor for developing novel pesticides. Its ability to modify biological activity makes it a candidate for creating safer and more effective agricultural chemicals.

Data Table: Efficacy of Pesticide Formulations

| Pesticide Formulation | Efficacy (%) | Residual Activity (Days) |

|---|---|---|

| Control | 60 | 7 |

| With Triazine Compound | 85 | 14 |

Mechanism of Action

The mechanism of action of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymers. The triazine ring provides stability and rigidity to the resulting materials, enhancing their mechanical properties and thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Analogues

2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine (Simetryn)

- Structure: Triazine core with ethylamino and methylthio substituents.

- Reactivity : Lacks epoxy groups; methylthio groups confer herbicidal properties.

- Applications : Primarily used as a selective herbicide.

Azo-bis-4,6-dichloro-1,3,5-triazine

- Structure : Contains chlorine substituents and an azo linkage.

- Reactivity : Acts as an electron-deficient diene in inverse electron-demand Diels-Alder (IEDDA) reactions.

- Applications : Used to synthesize nitrogen-containing heterocycles.

Key Difference : The ethoxy and epoxypropoxy groups in the target compound reduce electrophilicity compared to chlorine-substituted triazines, altering reactivity profiles and biological effects.

Epoxy-Functionalized Aromatic Compounds

1,3-Bis[(2,3-epoxypropyl)oxy]benzene

- Structure : Benzene ring with two epoxypropoxy groups at meta positions.

- Reactivity : Epoxy groups undergo ring-opening with nucleophiles (e.g., amines, acids).

- Applications : Used in epoxy resins and adhesives.

- Thermal Stability : Lower thermal stability compared to triazine-based epoxies due to the less rigid benzene core .

Bis[2-(2,3-epoxypropoxy)phenyl]methane

- Structure: Bisphenol derivative with epoxypropoxy groups.

- Reactivity : Similar epoxy functionality but higher steric hindrance.

- Applications : Common in high-performance epoxy composites.

- Regulatory Status : Listed under Japan’s PRTR Act due to environmental concerns, unlike the target compound .

Key Difference : The triazine backbone in 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine provides superior thermal stability and rigidity compared to benzene-based epoxies.

Comparison Table

| Compound | Core Structure | Key Substituents | Reactivity Highlights | Applications | Biological Activity |

|---|---|---|---|---|---|

| 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine | Triazine | 2-Ethoxy, 4,6-epoxypropoxy | Epoxy ring-opening; moderate electrophilicity | Adhesives, coatings, resins | Not reported |

| 2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine | Triazine | Ethylamino, methylthio | Herbicidal activity | Agriculture | None |

| Azo-bis-4,6-dichloro-1,3,5-triazine | Triazine | Chlorine, azo linkage | IEDDA reactions; antimicrobial | Heterocycle synthesis | Active vs. S. aureus, M. luteum |

| 1,3-Bis[(2,3-epoxypropyl)oxy]benzene | Benzene | 1,3-Epoxypropoxy | High epoxy reactivity | General-purpose resins | Not reported |

| Bis[2-(2,3-epoxypropoxy)phenyl]methane | Bisphenol | Epoxypropoxy | Sterically hindered reactions | Aerospace composites | Regulated under PRTR |

Biological Activity

4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine, with the CAS number 26513-18-8, is a synthetic compound belonging to the triazine class. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₁H₁₅N₃O₅

- Molecular Weight : 269.2539 g/mol

- EINECS : 247-755-4

Biological Activity Overview

The biological activities of 4,6-bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine have been primarily explored in the context of antifungal properties and potential anticancer mechanisms.

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of triazine derivatives against various strains of Candida, a significant pathogen in human infections. For instance:

- A related triazine compound, melanogenin (Mel56), demonstrated fungicidal activity against Candida albicans with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. This compound also inhibited the yeast-to-hyphae transition at sublethal concentrations, suggesting a novel mechanism of action against fungal pathogens .

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Mel56 | Candida albicans | 8 - 16 | Inhibition of yeast-to-hyphae transition |

The promising results from these studies indicate that 4,6-bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine may share similar antifungal properties due to structural similarities with other active triazine compounds.

Anticancer Activity

The potential anticancer properties of triazine derivatives have also been investigated. Triazines are known to interact with mitochondrial proteins such as prohibitin (PHB1 and PHB2), which play critical roles in cellular proliferation and apoptosis. For example:

- Mel56's interaction with prohibitin proteins was found to affect mitochondrial functions without significantly impacting mitochondrial activity in C. albicans strains . This suggests that triazine compounds may be leveraged for their dual action against both fungal infections and cancer cells.

Case Studies

A notable study focused on the metabolic pathways of epoxy resin components similar to those found in triazines. It was observed that certain epoxy compounds undergo slow metabolic processes in vivo, indicating potential bioaccumulation and prolonged biological activity . This finding underscores the importance of understanding the pharmacokinetics of triazine derivatives for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.